molecular formula C11H15NO2 B2478862 N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide CAS No. 91246-94-5

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide

Cat. No.: B2478862
CAS No.: 91246-94-5
M. Wt: 193.246
InChI Key: RPFBXDFMFZGQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide: is an organic compound that features a hydroxyl group, a phenyl group, and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide typically involves the reaction of a protected aminophenol with a benzoyl chloride derivative. One common approach is the reaction of a protected aminophenol with a benzoyl chloride derivative under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting often involves the use of protecting groups and specific reaction conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine: Its structural features may contribute to biological activity, making it a candidate for drug development and research.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide involves its interaction with specific molecular targets and pathways. The hydroxyl and formamide groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    N-(1-hydroxy-1-phenylpropan-2-yl)benzamide: This compound shares a similar structure but has a benzamide group instead of a formamide group.

    N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide: This compound has an acetamide group instead of a formamide group.

    N-(1-hydroxy-1-phenylpropan-2-yl)tetradecanamide: This compound features a longer alkyl chain, making it structurally distinct.

Uniqueness: N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its formamide group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(12(2)8-13)11(14)10-6-4-3-5-7-10/h3-9,11,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFBXDFMFZGQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.